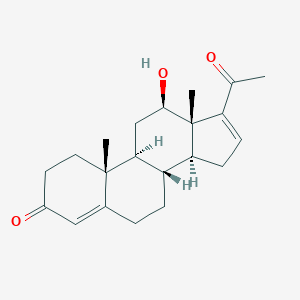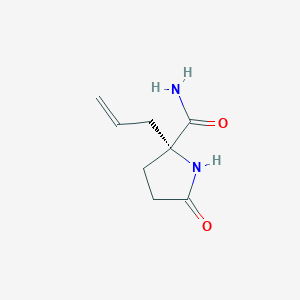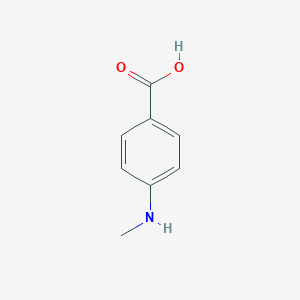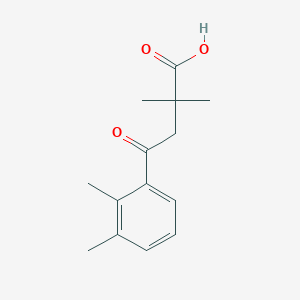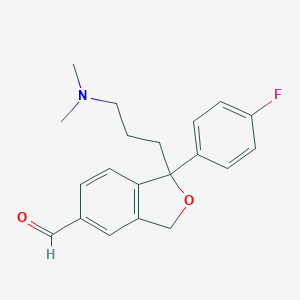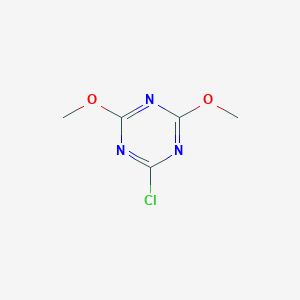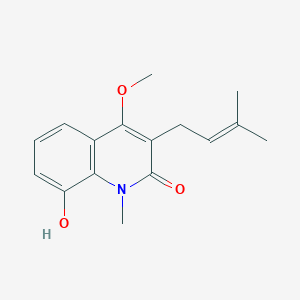
Glycosolone
Vue d'ensemble
Description
Glycosylation of Fluoroquinolones
The study of glycosylation of fluoroquinolones has led to the synthesis of several glycosylated derivatives of ciprofloxacin, where the carbohydrate units are linked to the piperazine unit of ciprofloxacin through various linkers. The synthesis involved direct condensation or coupling with peracetylated glycopyranosides, followed by saponification. The biological testing indicated that some derivatives, particularly those with a gamma-oxypropyl linker, showed significant antimicrobial activity, suggesting potential active transport in resistant organisms .
Resin Glycosides from Ipomoea Stolonifera
Research on Ipomoea stolonifera has yielded five new resin glycosides with complex structures. These glycosides are characterized by a monomeric jalapinolic acid tetra- or penta-glycoside core, partially acylated by organic acids, forming a macrocyclic ester structure. The structural determination was based on chemical and spectral data .
Synthesis of C-Glycosides
The development of methods for synthesizing C-glycosides from unprotected 2-N-acyl-aldohexoses and unactivated ketones has been reported. Using amine-based catalysts and additives, the synthesis was achieved through aldol-condensation-oxa-Michael addition reactions, allowing for stereoselective C-glycosides under mild conditions .
Glycosyl Ortho-(1-Phenylvinyl)benzoates
A versatile glycosylation method using glycosyl ortho-(1-phenylvinyl)benzoates as donors has been developed. This method is efficient for synthesizing both O-glycosides and nucleosides, offering good to excellent yields, mild reaction conditions, and broad substrate scopes. The method's applications include the synthesis of bioactive oligosaccharides and nucleoside drugs .
Synthesis of Glycosides
The synthesis of glycosides is a common natural reaction, leading to a variety of compounds such as oligosaccharides and glycoconjugates. The biological implications of sugar moieties attached to an aglycon are significant, with complex carbohydrate structures playing crucial roles in biological processes. The diversity in glycoside bond formation contributes to the structural diversity of these molecules .
Structure-Activity Profiles of Complex Biantennary Glycans
The study of complex biantennary glycans with core fucosylation and additional sialylation has revealed their influence on lectin-binding properties and biodistribution. Chemoenzymatic synthesis was used to examine the effects of core fucosylation, showing that it can alter the affinity for lectins, cell surface binding, and organ distribution. The results suggest that changing the shape of a glycan can optimize protein-carbohydrate interactions .
Effect of Remote Picolinyl and Picoloyl Substituents
The presence of O-picolinyl and O-picoloyl groups at remote positions on glycosides can significantly influence the stereoselectivity of glycosylation reactions. These substituents can provide high facial selectivity for the attack of the glycosyl acceptor, offering a new methodology for synthesizing specific glycosidic linkages with high stereocontrol .
Chemistry of Glycosides
Observations on the synthesis and properties of glycosides include the use of 1-O-sulfonyl derivatives as intermediates for glycoside and glycosyl halide synthesis. The study also discusses the formation of glycosyl esters and the use of 13C-H coupling measurements for studying glycosidic bond orientation in di- and oligosaccharides .
Synthesis of C-Glycosides of Biological Interest
C-glycosides are carbohydrate analogs with significant biological interest due to their potential as antimetabolites that can inhibit carbohydrate processing enzymes. The review article discusses various synthetic methods for C-glycosides, highlighting the stereochemical outcomes and focusing on the synthesis of aminosugar C-glycosides and non-reducing disaccharides .
Assembly of Naturally Occurring Glycosides
The synthesis of naturally occurring glycosides involves the synthesis of the aglycone and saccharide, and their connection via glycosidic bond formation. The synthesis tactics depend on the stage at which the glycosidic bond is formed. New glycosylation protocols have been developed to address challenges with poorly nucleophilic, extremely acid labile, or extremely electrophilic aglycones, using glycosyl trifluoroacetimidate donors and gold(I)-catalyzed glycosylation .
Applications De Recherche Scientifique
Applications biomédicales
Glycosolone : a été identifié comme un composé présentant des applications biomédicales potentielles en raison de sa similitude structurale avec d'autres composés glycosylés. Ces composés sont connus pour leurs propriétés pharmaceutiques et leurs activités biologiques variées, notamment des effets antimicrobiens, anti-inflammatoires et anticancéreux. La synthèse enzymatique de composés glycosylés comme le this compound est particulièrement avantageuse dans le domaine biomédical en raison de sa haute spécificité et de ses conditions de réaction douces, qui préservent la bioactivité des composés .
Industrie alimentaire
Dans l'industrie alimentaire, les composés glycosylés sont utilisés pour leurs propriétés fonctionnelles telles que la douceur, la stabilité et comme compléments alimentaires. Le this compound, étant un composé glycosylé, pourrait être utilisé pour améliorer la valeur nutritionnelle des produits alimentaires. Les méthodes enzymatiques de synthèse de ces composés sont préférées aux méthodes chimiques car elles sont plus respectueuses de l'environnement et peuvent être adaptées pour produire des saveurs ou des profils nutritionnels spécifiques .
Cosmétiques et soins personnels
Le this compound peut trouver des applications dans l'industrie cosmétique en raison de ses propriétés potentielles de conditionnement de la peau. Les composés glycosylés sont souvent utilisés dans les formulations cosmétiques pour leurs bienfaits hydratants et protecteurs de la peau. La synthèse enzymatique de ces composés permet de créer des ingrédients stables et sûrs adaptés aux produits de soins personnels .
Propriétés pharmaceutiques
Les propriétés pharmaceutiques du this compound, telles que ses effets thérapeutiques potentiels, présentent un intérêt significatif. Les composés glycosylés peuvent présenter diverses activités biologiques qui les rendent adaptés au développement de médicaments. La structure du this compound suggère qu'il peut avoir des applications dans la création de nouveaux médicaments ou l'amélioration des propriétés de médicaments existants .
Activités biologiques
Les activités biologiques du this compound pourraient être exploitées en recherche scientifique pour développer de nouvelles thérapies. Des composés glycosylés similaires ont montré une gamme d'activités biologiques, notamment des effets antiviraux, antibactériens et antitumoraux. Comprendre les activités spécifiques du this compound pourrait conduire à des percées dans le traitement de diverses maladies .
Méthodes de synthèse enzymatique
La synthèse enzymatique du this compound est un domaine de recherche crucial. Les enzymes offrent un moyen hautement sélectif et efficace de produire des composés glycosylés. La recherche sur les enzymes et les méthodes utilisées pour la synthèse du this compound pourrait améliorer les rendements et conduire à des procédés de production plus rentables, ce qui est essentiel pour son application dans diverses industries .
Orientations Futures
Propriétés
IUPAC Name |
8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGLVFFJUCSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218104 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67879-81-6 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Glycosolone compare to other compounds tested in terms of its toxicity to mosquito larvae?
A1: The study found that this compound, an alkaloid found in Glycosmis pentaphylla, exhibits some toxicity towards Culex quinquefasciatus mosquito larvae []. While the exact mechanism of action wasn't determined in this particular study, its toxicity is noted to be less potent than Piperine, another alkaloid tested, which was extracted from Piper nigrum []. Interestingly, the study also found that monohydroxy derivatives of related compounds Glycozoline and Glycozolidine (also found in Glycosmis pentaphylla) demonstrated toxicity levels comparable to Mahanimbine, another known larvicidal compound []. This suggests that modifications to the this compound structure could potentially increase its larvicidal activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-[1,2-13C2]glucose](/img/structure/B118848.png)
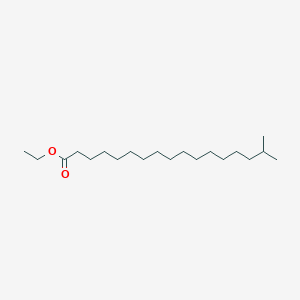

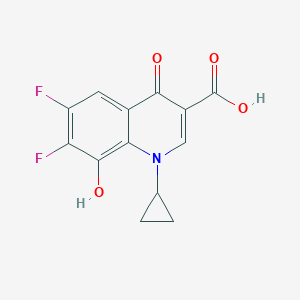
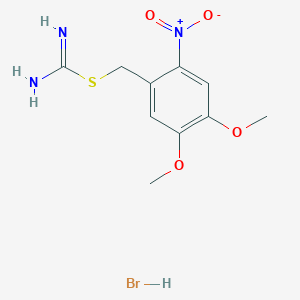

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)

